molecular formula C7H11NO3 B11822043 methyl 4-(dimethylamino)-2-oxobut-3-enoate

methyl 4-(dimethylamino)-2-oxobut-3-enoate

Cat. No.: B11822043
M. Wt: 157.17 g/mol
InChI Key: XPYJCKBYZDSVTK-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-oxobut-3-enoate is a β-keto ester derivative characterized by a dimethylamino substituent at the 4-position and an oxo group at the 2-position of the butenoyl backbone. This compound is structurally related to pyruvate esters, with the dimethylamino group imparting unique electronic and steric properties. Its synthesis typically involves the reaction of methyl pyruvate with dimethylformamide derivatives, analogous to the preparation of ethyl 4-(dimethylamino)-2-oxobut-3-enoate from ethyl pyruvate and dimethylformamide diethyl acetal, as described in . The dimethylamino group enhances nucleophilicity, making this compound valuable in organic synthesis, particularly in cyclization and conjugation reactions.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 4-(dimethylamino)-2-oxobut-3-enoate

InChI

InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3

InChI Key

XPYJCKBYZDSVTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(dimethylamino)-2-oxobut-3-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as methyl acetoacetate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-oxobut-3-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Methyl 4-(dimethylamino)-2-oxobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(dimethylamino)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxobutenoate moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)-2-Oxobut-3-Enoate

  • Structure : Ethyl ester analog with a longer alkyl chain.
  • Synthesis : Prepared similarly using ethyl pyruvate ().
  • However, the dimethylamino group retains its electron-donating effect, maintaining reactivity in nucleophilic additions.

Aryl-Substituted Derivatives

Methyl 4-(4-Bromophenyl)-2-Oxobut-3-Enoate (): Structure: 4-Bromophenyl substituent replaces dimethylamino. Impact: The electron-withdrawing bromo group reduces nucleophilicity at the β-carbon, directing reactivity toward electrophilic aromatic substitution. This contrasts with the dimethylamino analog, which favors nucleophilic pathways.

Methyl 4-(4-Methoxyphenyl)-2-Oxobut-3-Enoate (): Structure: 4-Methoxyphenyl substituent. Impact: The methoxy group is electron-donating, enhancing conjugation but less so than the dimethylamino group. This compound may exhibit intermediate reactivity compared to bromophenyl and dimethylamino analogs.

Methyl 4-Methoxy-3-Oxobutyrate ():

  • Structure : Methoxy at 4-position, oxo at 3-position.
  • This contrasts with the dimethylamino analog, where the amino group may participate in intramolecular hydrogen bonding.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³)
This compound C₇H₁₁NO₃ 157.17 Dimethylamino, oxo Not reported Not reported
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate C₈H₁₃NO₃ 171.19 Dimethylamino, oxo, ethyl Not reported Not reported
Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate C₁₁H₉BrO₃ 269.10 4-Bromophenyl, oxo Not reported Not reported
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate C₁₂H₁₂O₄ 220.23 4-Methoxyphenyl, oxo Not reported 1.052 (predicted)
(E)-Methyl 3-methyl-4-oxobut-2-enoate C₆H₈O₃ 128.13 Methyl, oxo 75–80 (17 Torr) 1.052 (predicted)

Notes:

  • The dimethylamino group in this compound contributes to higher polarity compared to aryl-substituted analogs, affecting solubility in polar solvents.
  • Ethyl analogs (e.g., ethyl 4-(dimethylamino)-2-oxobut-3-enoate) exhibit increased molecular weight and lipophilicity, which may influence partition coefficients in extraction processes .

Reactivity and Functional Performance

Polymerization Initiators

  • Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate (): Ethyl 4-(dimethylamino) benzoate demonstrated superior degree of conversion in resin cements compared to 2-(dimethylamino) ethyl methacrylate. This highlights the importance of ester group positioning: benzoate esters stabilize radical intermediates more effectively than methacrylates. Implication for this compound: The β-keto ester moiety may enhance photoinitiator efficiency due to conjugated carbonyl groups, though this requires experimental validation.

Biological Activity

Methyl 4-(dimethylamino)-2-oxobut-3-enoate, also known as methyl 3-butenoate, is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications in research and industry.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its reactivity and biological properties. The compound features a dimethylamino group, which enhances its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The oxobutenoate moiety allows for nucleophilic attack, facilitating enzyme modulation and other biological effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, an enzyme crucial for the bioactivation of peptide hormones. This inhibition can lead to altered hormonal signaling pathways .
  • Histone Deacetylase Inhibition : It has been shown to inhibit histone deacetylases (HDACs), resulting in increased acetylation levels of histones. This modification can have anti-tumorigenic effects by altering gene expression related to cell growth and apoptosis .

Biological Effects

Research indicates that this compound exhibits various biological effects:

  • Antitumor Activity : The inhibition of HDACs is associated with increased expression of tumor suppressor genes, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : The compound may also demonstrate neuroprotective properties by modulating neurotransmitter systems due to its structural features .

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In cell-based assays, the compound showed significant inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines. The IC50 values were reported at low micromolar concentrations, indicating potent activity .
  • Animal Models : In vivo studies using mouse models demonstrated that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Applications in Research

This compound serves as a valuable tool in various scientific fields:

Application AreaDescription
Synthetic Chemistry Used as an intermediate in the synthesis of complex organic molecules.
Biological Research Investigated for its role in enzyme inhibition and protein interactions.
Pharmaceutical Development Potential candidate for developing anti-cancer therapies due to its HDAC inhibitory activity.

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